molecular formula C19H18F3N3O4S B2689101 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2097861-24-8

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide

Cat. No. B2689101
CAS RN: 2097861-24-8
M. Wt: 441.43
InChI Key: CXTNDMUSSDVQDY-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H18F3N3O4S and its molecular weight is 441.43. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis and characterization of novel aromatic polyimides, showcasing its utility in creating materials with significant thermal stability and specific heat capacity. The research demonstrates the compound's role in producing polymers soluble in organic solvents, with degradation temperatures ranging significantly, indicating its potential for creating materials with high thermal resistance (Butt et al., 2005).

Antimicrobial and Antioxidant Activities

Another research focus is the synthesis of lignan conjugates via cyclopropanation, where derivatives of this compound have shown remarkable antimicrobial and antioxidant properties. The study highlights its utility in drug discovery, particularly in identifying new compounds with excellent antibacterial and antifungal activities, as well as significant antioxidant potential (Raghavendra et al., 2016).

Biological Evaluation

Further research into 1,1-dichloro-2,2,3-triarylcyclopropanes has evaluated this compound as a pure antiestrogen, indicating its relevance in developing treatments targeting estrogen-dependent conditions. This study underscores its potential in medicinal chemistry, particularly for therapies against conditions like breast cancer, by demonstrating its ability to inhibit estrogen binding and showing significant activity against estrogen-dependent tumor cell lines (Day et al., 1991).

Crystal Structure and Optical Properties

Investigations into the crystal structure, optical properties, and biological activities of heterocyclic compounds reveal this compound's multifaceted applications. Notably, studies on its crystalline structure and thermal stability, alongside its antibacterial, antifungal, and nonlinear optical properties, highlight its potential in materials science and pharmacology. This research suggests the compound's utility in creating new materials with specific optical properties and potential antibacterial and antifungal applications (Prabukanthan et al., 2020).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S/c1-29-18-16(21)12(10-13(20)17(18)22)19(26)23-8-9-24-14-4-2-3-5-15(14)25(11-6-7-11)30(24,27)28/h2-5,10-11H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNDMUSSDVQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide

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